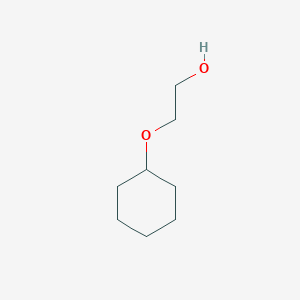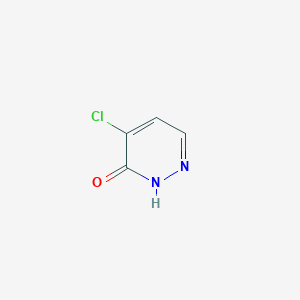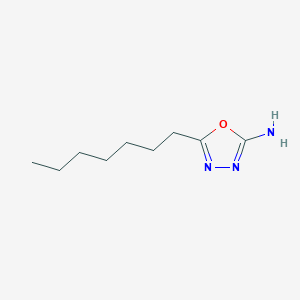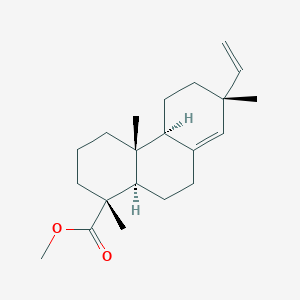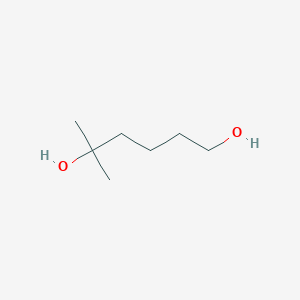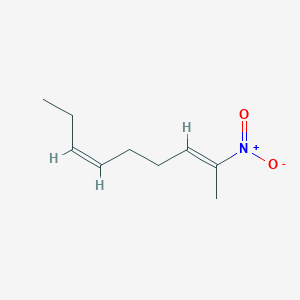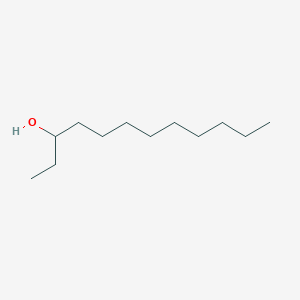
4-Hidroxibutanoato de bencilo
Descripción general
Descripción
Benzyl 4-hydroxybutanoate is an organic compound with the molecular formula C11H14O3. It is a clear, colorless oil that is slightly soluble in chloroform, ethyl acetate, and methanol . This compound is used primarily as an intermediate in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
Benzyl 4-hydroxybutanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and as a plasticizer to improve material properties
Mecanismo De Acción
Target of Action
Benzyl 4-hydroxybutanoate primarily targets the enzyme 4-hydroxybutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of 4-hydroxybutanoic acid .
Mode of Action
The compound interacts with its target, 4-hydroxybutyrate dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts 4-hydroxybutanoate and NAD+ into succinate semialdehyde, NADH, and H+ .
Biochemical Pathways
The interaction of Benzyl 4-hydroxybutanoate with 4-hydroxybutyrate dehydrogenase affects the butanoate metabolism pathway and the degradation of the neurotransmitter 4-hydroxybutanoic acid . The downstream effects include the production of succinate semialdehyde, NADH, and H+ .
Pharmacokinetics
It is known that the compound is soluble in ethanol and methanol, but almost insoluble in water . This could impact its bioavailability.
Result of Action
It has been shown to be antigenic and is used as a reagent for the study of biomolecules . It is also used in the development of polyvalent vaccines and conjugates .
Action Environment
The action, efficacy, and stability of Benzyl 4-hydroxybutanoate can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Furthermore, its stability could be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
It is known that it can interact with various biomolecules, potentially influencing their function
Cellular Effects
Given its role as a reagent in the study of biomolecules, it is likely that it influences cell function in some way . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of benzyl 4-hydroxybutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of acid catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: Benzyl 4-hydroxybutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl 4-oxobutanoate or benzyl 4-carboxybutanoate.
Reduction: Benzyl 4-hydroxybutanol.
Substitution: Benzyl 4-alkoxybutanoate or benzyl 4-acylbutanoate.
Comparación Con Compuestos Similares
Benzyl acetate: Similar ester structure but with an acetate group instead of a butanoate group.
Benzyl benzoate: Contains a benzoate group instead of a butanoate group.
Ethyl 4-hydroxybutanoate: Similar structure but with an ethyl group instead of a benzyl group
Uniqueness: Benzyl 4-hydroxybutanoate is unique due to its specific ester linkage and the presence of both a benzyl group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
benzyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCATWWXVJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560372 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91970-62-6 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on synthesizing γ-hydroxy-α-(arylmethyl)carboxylic acids. How does benzyl 4-hydroxybutanoate relate to this research, and what insights does the paper offer about its potential synthesis?
A1: Benzyl 4-hydroxybutanoate, a γ-hydroxy-α-(arylmethyl)carboxylic acid ester, holds a direct connection to the research presented in the paper []. While the paper doesn't explicitly synthesize benzyl 4-hydroxybutanoate, it details a novel synthetic pathway for producing γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones. This methodology could potentially be adapted to synthesize benzyl 4-hydroxybutanoate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
